

TAS2940: An In-Depth Technical Guide to its Inhibition of EGFR and HER2

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Compound of Interest

Compound Name: TAS2940

Cat. No.: B15615419

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Introduction

TAS2940 is a novel, orally bioavailable, and brain-penetrable pan-ERBB inhibitor demonstrating potent and irreversible activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).^{[1][2][3]} Its ability to covalently bind to its targets and cross the blood-brain barrier positions it as a promising therapeutic candidate for cancers harboring EGFR and HER2 aberrations, including those with brain metastases.^{[2][4]} This technical guide provides a comprehensive overview of the core inhibitory mechanisms of **TAS2940**, detailed experimental protocols for its characterization, and quantitative data on its activity.

Mechanism of Action: Covalent and Irreversible Inhibition

TAS2940 functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of EGFR and HER2.^[4] Mass spectrometry analysis has confirmed that **TAS2940** covalently modifies Cys805 of the recombinant human HER2 protein.^[4] This covalent interaction leads to the sustained and irreversible inactivation of the kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.^[5]

Quantitative Data: Inhibitory Activity of TAS2940

The inhibitory potency of **TAS2940** has been evaluated through both enzymatic and cell-based assays against wild-type and various mutant forms of EGFR and HER2. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibitory Activity (IC50) of TAS2940

Target Enzyme	IC50 (nM)
HER2 (Wild-Type)	5.6[4]
HER2 (V777L)	2.1[1]
HER2 (A775_G776insYVMA)	1.0[1]
EGFR (Wild-Type)	Data not available in a comparable format
EGFR mutants	Inhibited[4]

Table 2: Cell Growth Inhibitory Activity (GI50) of TAS2940 in Cancer Cell Lines

Cell Line	Cancer Type	EGFR/HER2 Status	GI50 (nM)
HER2 Aberrations			
NCI-N87	Gastric Cancer	HER2 Amplification	1.8
BT-474	Breast Cancer	HER2 Amplification	2.5
SK-BR-3	Breast Cancer	HER2 Amplification	4.1
MCF10A-HER2 insA	Breast Epithelial	HER2 A775_G776insYVMA	0.9
MCF10A-HER2 insG	Breast Epithelial	HER2 G776delinsVC	1.2
EGFR Aberrations			
NCI-H1975	Non-Small Cell Lung Cancer	EGFR L858R/T790M	2.9
HCC827	Non-Small Cell Lung Cancer	EGFR del E746-A750	3.5
A431	Epidermoid Carcinoma	EGFR Amplification	5.2

Note: Data for this table is synthesized from Oguchi et al., 2023. The original source should be consulted for the full dataset and experimental details.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of **TAS2940**.

Enzymatic Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

- Recombinant human EGFR or HER2 kinase

- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
- **TAS2940** (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP solution
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of **TAS2940** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- In a 384-well plate, add 2.5 μL of the diluted **TAS2940** solution or vehicle (DMSO) control.
- Add 2.5 μL of a solution containing the kinase and its substrate to each well.
- Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for covalent bond formation.
- Initiate the kinase reaction by adding 5 μL of ATP solution to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding 10 μL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[6]
- Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]
- Measure the luminescence using a plate reader.

- Calculate the percent inhibition for each **TAS2940** concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

In-Cell Western Assay for Receptor Phosphorylation

This immunocytochemical assay quantifies the phosphorylation status of EGFR and HER2 within cells upon inhibitor treatment.

Materials:

- Cancer cell lines with EGFR/HER2 expression (e.g., SK-BR-3, A431)
- 96-well black-walled imaging plates
- Cell culture medium
- **TAS2940**
- Fixation solution (e.g., 4% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
- Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-HER2, total HER2)
- Near-infrared fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
- PBS

Procedure:

- Seed cells in a 96-well black-walled plate and allow them to adhere and grow to 70-80% confluency.
- Treat the cells with a serial dilution of **TAS2940** or vehicle control for a specified time (e.g., 4 hours).
- Fix the cells by adding fixation solution and incubating for 20 minutes at room temperature.

- Wash the cells three times with PBS.
- Permeabilize the cells by adding permeabilization buffer and incubating for 20 minutes at room temperature.
- Wash the cells three times with PBS.
- Block non-specific binding by adding blocking buffer and incubating for 90 minutes at room temperature.^[7]
- Incubate the cells with primary antibodies (e.g., rabbit anti-phospho-HER2 and mouse anti-total-HER2) diluted in antibody dilution buffer overnight at 4°C.
- Wash the cells five times with PBS containing 0.1% Tween-20.
- Incubate the cells with a cocktail of corresponding near-infrared secondary antibodies for 1 hour at room temperature in the dark.^[7]
- Wash the cells five times with PBS containing 0.1% Tween-20.
- Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
- Quantify the fluorescence intensity for both the phospho- and total protein signals. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Western Blot Analysis of Downstream Signaling Pathways

This technique is used to assess the effect of **TAS2940** on the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling cascades.

Materials:

- Cancer cell lines
- **TAS2940**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

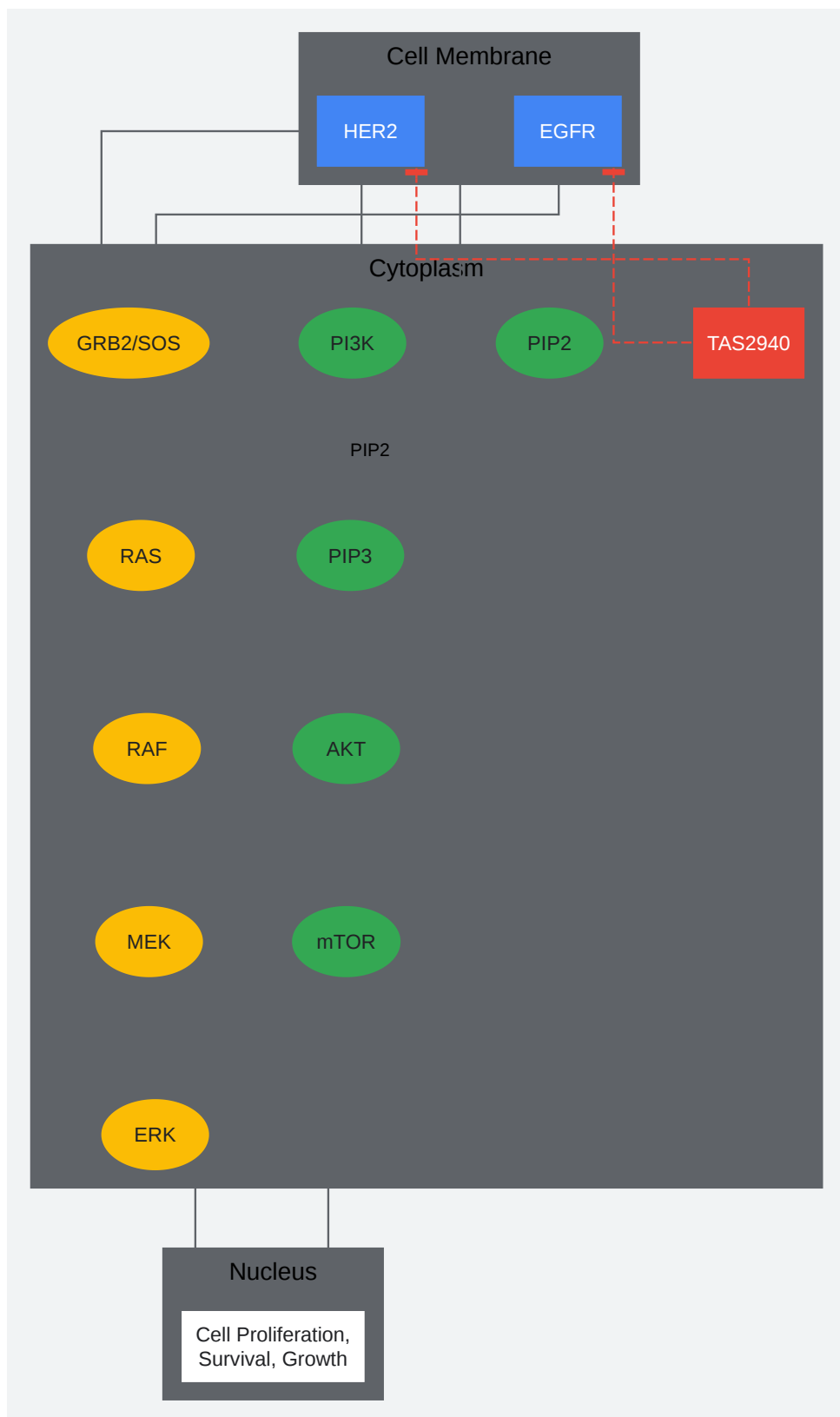
Procedure:

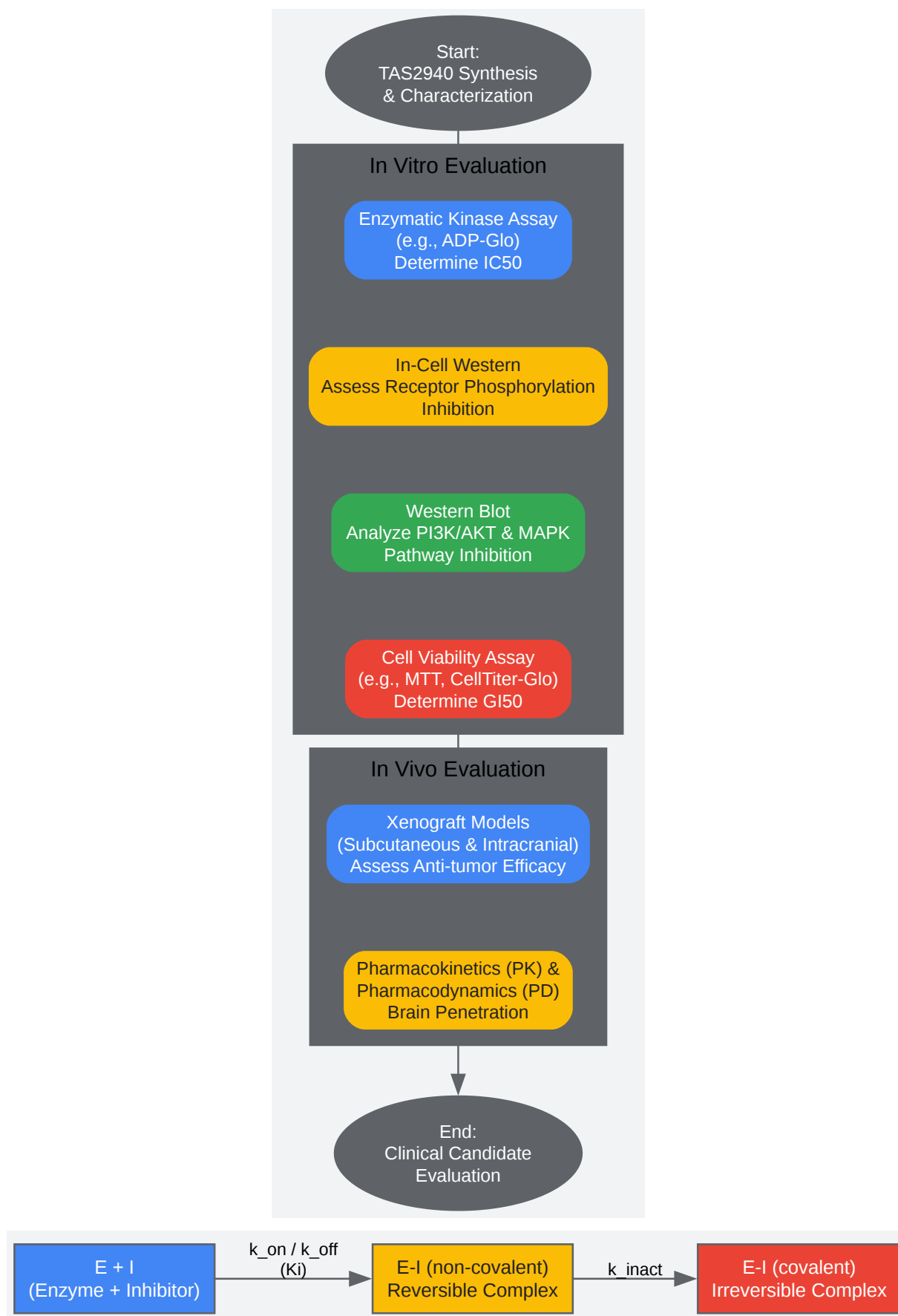
- Plate cells and treat with **TAS2940** as described for the In-Cell Western assay.
- Lyse the cells in ice-cold lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.[\[8\]](#)
- Incubate the membrane with the primary antibody of interest overnight at 4°C.[\[8\]](#)
- Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- Wash the membrane three times with TBST.
- Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.

Mandatory Visualizations

EGFR and HER2 Signaling Pathways Inhibition by TAS2940





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